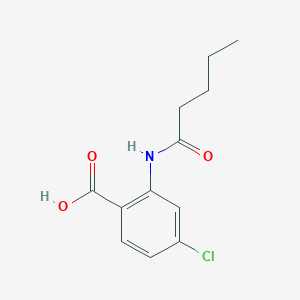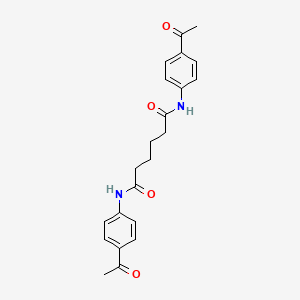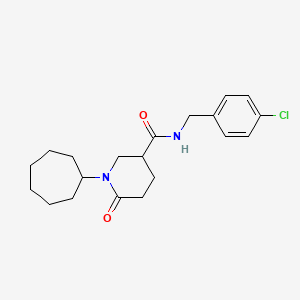
4-chloro-2-(pentanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(pentanoylamino)benzoic acid, also known as CPBA, is a chemical compound that has been widely studied for its various applications in scientific research. CPBA is a white crystalline powder with a molecular formula of C13H15ClNO3 and a molecular weight of 271.72 g/mol. In
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(pentanoylamino)benzoic acid is not well understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the COX enzyme, 4-chloro-2-(pentanoylamino)benzoic acid may help to reduce inflammation and pain.
Biochemical and Physiological Effects
4-chloro-2-(pentanoylamino)benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. 4-chloro-2-(pentanoylamino)benzoic acid has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-2-(pentanoylamino)benzoic acid is its versatility as a building block for the synthesis of other compounds. Its synthesis method is well-established and yields high purity and high yield of the compound. However, one limitation of 4-chloro-2-(pentanoylamino)benzoic acid is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-chloro-2-(pentanoylamino)benzoic acid.
Direcciones Futuras
Future research on 4-chloro-2-(pentanoylamino)benzoic acid could focus on exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, more studies are needed to fully understand the mechanism of action of 4-chloro-2-(pentanoylamino)benzoic acid and its potential side effects. Further optimization of the synthesis method could also lead to the development of more efficient and cost-effective methods for producing 4-chloro-2-(pentanoylamino)benzoic acid and its derivatives.
Métodos De Síntesis
4-chloro-2-(pentanoylamino)benzoic acid can be synthesized through the reaction of 4-chlorobenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with ammonia to form the final compound, 4-chloro-2-(pentanoylamino)benzoic acid. The synthesis method has been optimized to yield high purity and high yield of 4-chloro-2-(pentanoylamino)benzoic acid.
Aplicaciones Científicas De Investigación
4-chloro-2-(pentanoylamino)benzoic acid has been widely used in scientific research as a reagent for the synthesis of other compounds. It has been used in the preparation of various derivatives of benzoic acid and has been found to be a useful building block for the synthesis of various biologically active compounds. 4-chloro-2-(pentanoylamino)benzoic acid has also been used as a starting material for the synthesis of drugs with anti-inflammatory, analgesic, and anti-cancer properties.
Propiedades
IUPAC Name |
4-chloro-2-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-4-11(15)14-10-7-8(13)5-6-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWNWJTZXGGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)